Product packaging for N-Ethyl-O-toluenesulfonamide(Cat. No.:CAS No. 1077-56-1)

N-Ethyl-O-toluenesulfonamide

Cat. No.: B095033
CAS No.: 1077-56-1
M. Wt: 199.27 g/mol
InChI Key: NATWUQFQFMZVMT-UHFFFAOYSA-N
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Description

Contextualizing Sulfonamide Chemistry and its Derivatives

Sulfonamides are a class of organic compounds characterized by the -SO2NH- functional group. frontiersrj.com Since their discovery, they have become a cornerstone in medicinal chemistry and organic synthesis. jetir.orgnih.gov The versatility of the sulfonamide group allows for a wide range of chemical modifications, leading to a vast library of derivatives with diverse pharmacological activities. frontiersrj.comekb.eg

Historically, sulfonamides were among the first effective antimicrobial drugs. jetir.org Their mechanism of action often involves the inhibition of dihydropteroate (B1496061) synthetase (DHPS), an enzyme crucial for folic acid synthesis in bacteria. ekb.eg Beyond their antibacterial properties, sulfonamide derivatives have been developed to exhibit a wide spectrum of biological activities, including anti-inflammatory, diuretic, and anticancer effects. frontiersrj.comekb.egjinlichemical.com

The synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine in the presence of a base. ekb.eg This straightforward and efficient method allows for the creation of a diverse array of substituted sulfonamides. jetir.org The chemical properties of the resulting sulfonamide, including its reactivity and biological activity, are heavily influenced by the nature of the substituents on the aromatic ring and the nitrogen atom. jetir.org

Significance of N-Ethyl-O-toluenesulfonamide Isomers in Scientific Inquiry

N-Ethyl-toluenesulfonamide exists as three positional isomers: ortho, meta, and para. researchgate.net These isomers, while sharing the same molecular formula, exhibit different physical and chemical properties due to the varying position of the methyl group on the benzene (B151609) ring. researchgate.net This structural difference has significant implications for their applications and biological effects.

The commercial product is often a mixture of the ortho and para isomers. unit.no The ortho isomer (this compound) and the para isomer (N-Ethyl-p-toluenesulfonamide) are the most studied. unit.no Research has shown that these isomers can have different toxicological profiles and applications. For instance, a mixture of the ortho, para, and meta isomers of N-ethyl-toluenesulfonamide was identified as being responsible for the cytotoxicity of a dental biomaterial. nih.gov

In the field of organic synthesis, the specific isomer used can influence the outcome of a reaction. For example, this compound is utilized in the synthesis of saccharin (B28170) derivatives. alfa-chemistry.com The reactivity of the isomers can also differ; for instance, the para isomer has a higher flash point than the ortho isomer, suggesting greater thermal stability. The ability to separate and study these isomers individually is crucial for understanding their specific contributions to the properties of mixtures and for developing targeted applications in various fields of chemical research. researchgate.net

PropertyThis compound (ortho isomer)N-Ethyl-p-toluenesulfonamide (para isomer)
CAS Number 1077-56-1 80-39-7
Molecular Formula C9H13NO2S ontosight.aiC9H13NO2S
Molecular Weight 199.27 g/mol chemicalbook.com199.26 g/mol chemicalland21.com
Physical State Viscous liquid Solid
Density 1.153 g/cm³ 1.19 g/cm³
Flash Point 146 °C chemicalbook.com175 °C
Solubility in Water Insoluble chemicalbook.comSlightly soluble chemicalland21.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13NO2S B095033 N-Ethyl-O-toluenesulfonamide CAS No. 1077-56-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-ethyl-2-methylbenzenesulfonamide
Source PubChem
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InChI

InChI=1S/C9H13NO2S/c1-3-10-13(11,12)9-7-5-4-6-8(9)2/h4-7,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NATWUQFQFMZVMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5052416
Record name N-Ethyltoluene-2-sulphonamide
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Molecular Weight

199.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid
Record name Benzenesulfonamide, N-ethyl-2-methyl-
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CAS No.

1077-56-1
Record name N-Ethyl-o-toluenesulfonamide
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Record name N-Ethyl-o-toluenesulfonamide
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Record name Benzenesulfonamide, N-ethyl-2-methyl-
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Record name N-Ethyltoluene-2-sulphonamide
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Record name N-ethyltoluene-2-sulphonamide
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Record name N-ETHYL-O-TOLUENESULFONAMIDE
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Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to N-Ethyl-O-toluenesulfonamide

The preparation of this compound can be achieved through several established methods, primarily involving the reaction of a toluenesulfonyl derivative with ethylamine (B1201723).

A primary and widely utilized method for the synthesis of this compound is the nucleophilic substitution reaction between ortho-toluenesulfonyl chloride and ethylamine. amebaownd.comalfa-chemistry.com This reaction is typically performed in a suitable solvent, such as dichloromethane, and under controlled temperature conditions, often between 0 and 5°C, to minimize potential side reactions. The stoichiometry is generally a slight excess of ethylamine to ensure complete reaction of the sulfonyl chloride. Following the reaction, purification is commonly achieved through recrystallization, for instance, using an ethanol/water mixture, to yield the product in high purity.

An alternative approach involves the reaction of anhydrous o-toluenesulfonic acid with ethylamine. This method necessitates the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to activate the sulfonic acid group, forming a reactive intermediate that is subsequently attacked by ethylamine to form the desired sulfonamide bond.

This compound can undergo intramolecular oxidative cyclization to form N-ethylsaccharin. This reaction typically employs a potent oxidizing system, such as periodic acid (H₅IO₆) in the presence of a catalytic amount of chromium trioxide (CrO₃). alfa-chemistry.com The reaction proceeds by the oxidation of the ortho-methyl group on the toluene (B28343) ring, leading to the formation of a five-membered sultam ring. alfa-chemistry.com

However, a significant challenge in the synthesis of N-ethylsaccharin from this compound is the competitive oxidation of the α-C-H bonds of the N-ethyl group. This side reaction leads to a notable decrease in the yield of the desired N-ethylsaccharin, with reported yields as low as 12%. alfa-chemistry.com This contrasts with other N-alkyl-o-toluenesulfonamides where this competitive oxidation is less pronounced. alfa-chemistry.com

Derivatization Strategies and Advanced Organic Synthesis

The chemical reactivity of this compound allows for its use as a precursor in the synthesis of more complex molecules, including substituted saccharin (B28170) derivatives and various heterocyclic compounds.

The oxidative cyclization of N-alkyl-o-toluenesulfonamides is a direct route to N-substituted saccharin derivatives. While the yield for N-ethylsaccharin is modest, the methodology has been applied to a range of N-alkyl substituents, demonstrating the versatility of the reaction for creating a library of saccharin analogues. alfa-chemistry.com The efficiency of the cyclization is highly dependent on the nature of the N-alkyl group.

Table 1: Yields of N-Substituted Saccharin Derivatives from the Oxidation of N-Alkyl-o-toluenesulfonamides with H₅IO₆-CrO₃ alfa-chemistry.com

N-Alkyl Group Product Yield (%)
Methyl N-Methylsaccharin 35
Ethyl N-Ethylsaccharin 12
Isopropyl N-Isopropylsaccharin Low
tert-Butyl N-tert-Butylsaccharin High
2,2,2-Trifluoroethyl N-(2,2,2-Trifluoroethyl)saccharin 94

As indicated in the table, the presence of sterically bulky groups like tert-butyl or electron-withdrawing groups like 2,2,2-trifluoroethyl on the nitrogen atom can significantly improve the yield of the corresponding saccharin derivative by suppressing the competitive oxidation of the N-alkyl group. alfa-chemistry.com

The sulfonamide group in this compound can act as a directed metalation group (DMG). clockss.orgorganic-chemistry.org This property is exploited in a powerful synthetic strategy known as directed ortho-metalation (DoM). clockss.orgorganic-chemistry.orgwikipedia.org In this process, the sulfonamide group directs a strong base, typically an organolithium reagent like n-butyllithium, to deprotonate the aromatic ring at the position ortho to the sulfonamide group. wikipedia.org The resulting aryllithium intermediate is a potent nucleophile that can react with various electrophiles to introduce new functional groups at the ortho position. organic-chemistry.org This methodology provides a regioselective route to substituted benzenesulfonamides, which are valuable precursors for the synthesis of a wide array of heterocyclic compounds. clockss.org For instance, the lithiated intermediate can be trapped with an electrophile, and subsequent intramolecular reactions can lead to the formation of fused heterocyclic systems.

The sulfonamide nitrogen in this compound possesses a lone pair of electrons and can exhibit nucleophilic character. While the electron-withdrawing nature of the sulfonyl group reduces the basicity and nucleophilicity of the nitrogen atom compared to a simple amine, it can still participate in nucleophilic substitution reactions under certain conditions. For example, the sulfonamide can be deprotonated with a strong base to form an anion, which is a more potent nucleophile. This anion can then react with electrophiles to generate more complex molecular structures.

Furthermore, the sulfonamide group can be a target for nucleophilic attack itself, leading to the cleavage of the S-N bond. This reactivity can be harnessed in synthetic sequences where the toluenesulfonyl group is used as a protecting group for the amine and is later removed under specific conditions. The ability of the sulfonamide group to participate in both nucleophilic attack (via the nitrogen or a lithiated carbon) and to be attacked by nucleophiles underscores its versatility in the generation of complex molecules.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Table 1: ¹H NMR Spectral Data for N-Ethyl-O-toluenesulfonamide

Proton Type Typical Chemical Shift (δ, ppm)
Aromatic (Ar-H) 7.2 - 7.8
Methylene (-CH₂-) ~3.4
Methyl (-CH₃) ~1.2

Data sourced from available spectroscopic information.

Carbon-13 NMR complements ¹H NMR by providing a spectrum of the carbon framework of the molecule. While detailed, specific peak assignments for this compound are less commonly published than for its para-isomer, general principles and data from related compounds allow for an expected spectral profile. For the closely related N-Ethyl-p-toluenesulfonamide, the sulfonamide-bearing carbon resonates near δ 44 ppm. The carbons of the toluene (B28343) ring would have distinct signals in the aromatic region (typically 120-140 ppm), with the methyl carbon appearing at a much higher field. The use of ¹³C NMR is critical in distinguishing between isomers, such as this compound and N-Ethyl-p-toluenesulfonamide, as the position of the methyl group on the benzene (B151609) ring significantly influences the chemical shifts of the aromatic carbons. olemiss.edu

Mass Spectrometry (MS) in Compound Identification and Metabolite Profiling

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is widely used for the identification and quantification of known and unknown compounds in complex mixtures.

This fragmentation pattern serves as a molecular fingerprint for identification. Experimental GC-MS data for this compound shows a characteristic pattern with major peaks at m/z 91, 155, 65, 44, and 184. nih.gov The base peak at m/z 91 is characteristic of a toluene-containing fragment (the tropylium (B1234903) ion), while the peak at m/z 155 corresponds to the loss of the ethyl group. GC-MS has been successfully used to identify N-Ethyl-2(and 4)-methylbenzenesulfonamide as a set-off substance in food packaging materials. acs.org

Table 2: Key Fragments in the GC-MS (EI) Spectrum of this compound

Mass-to-Charge (m/z) Relative Intensity
91 99.99
155 87.80
65 54.70
44 48.80
184 41.30

Data from MassBank of North America (MoNA), as presented in PubChem. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides extremely accurate mass measurements, which allows for the determination of a compound's elemental formula. researchgate.net This capability is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions. For this compound (C₉H₁₃NO₂S), the calculated exact mass is 199.06670 Da. nih.gov

When analyzed by techniques like Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) HRMS, the protonated molecule ([M+H]⁺) is observed at an m/z of 200.074. nih.gov Further fragmentation (MS²) of this precursor ion yields a product ion spectrum that aids in structural confirmation. Key product ions for the [M+H]⁺ adduct of this compound include a prominent signal at m/z 155.0152. nih.gov HRMS techniques are frequently used in non-targeted screening to identify substances like this compound in recycled plastics. foodpackagingforum.org

Table 3: HRMS Data for the [M+H]⁺ Adduct of this compound

Parameter Value
Molecular Formula C₉H₁₃NO₂S
Calculated Exact Mass 199.06670 Da
Observed Precursor [M+H]⁺ 200.074 m/z
Major MS² Fragment 155.0152 m/z

Data sourced from PubChem. nih.gov

Ion Mobility-Mass Spectrometry (IM-MS) adds another dimension of analysis to mass spectrometry by separating ions based on their size, shape, and charge in the gas phase. nih.govresearchgate.net This separation occurs in a drift cell filled with a buffer gas, and the time it takes for an ion to traverse the cell is related to its rotationally averaged collision cross-section (CCS). nih.gov The CCS value is a robust and characteristic physicochemical property that can be used as an additional identifier for a compound, independent of the instrument used. acs.org

Detailed studies on the closely related isomer, N-Ethyl-p-toluenesulfonamide, demonstrate the power of this technique. Research has shown that this compound can exhibit two distinct traveling wave CCS values (ᵀᵂCCSₙ₂) for its protonated [M+H]⁺ adduct. nih.govacs.org This phenomenon is attributed to the formation of two different charge isomers, where protonation can occur on either the sulfonamide nitrogen or one of the sulfonyl oxygens. acs.orgresearchgate.net These different protonation sites result in different gas-phase conformations (one more compact than the other), leading to two separable peaks in the ion mobility spectrum and thus two different CCS values. nih.govresearchgate.net While this specific data is for the para isomer, the principle of forming multiple charge isomers with distinct CCS values is a key characteristic of the sulfonamide class and is relevant for the advanced analysis of this compound.

Infrared Spectroscopy for Molecular Vibrational Analysis

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify functional groups and elucidate the molecular structure of a compound by analyzing its interaction with infrared radiation. youtube.com The resulting IR spectrum provides a unique fingerprint of the molecule, with specific absorption bands corresponding to the vibrational modes of its bonds. youtube.com For this compound, IR spectroscopy is instrumental in confirming the presence of key functional groups, such as the sulfonamide and the aromatic ring.

Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) spectroscopy is a versatile sampling technique that simplifies the analysis of liquid and solid samples. youtube.com This method involves placing the sample in direct contact with an ATR crystal, typically made of materials like diamond or zinc selenide. youtube.com The IR beam passes through the crystal and is reflected internally, creating an evanescent wave that penetrates a few microns into the sample. youtube.com This interaction provides a high-quality spectrum of the sample's surface. youtube.com

In the analysis of this compound, ATR-FTIR can be used for rapid identification and quality control. researchgate.net The technique requires minimal sample preparation and provides a spectrum that is largely independent of sample thickness. mdpi.com Key vibrational bands for this compound include the characteristic S=O stretching vibrations of the sulfonamide group, typically observed in the range of 1150–1350 cm⁻¹. Another significant peak is the C-N stretching vibration, which is expected around 1340 cm⁻¹. The presence of the aromatic ring is confirmed by C-H and C=C stretching and bending vibrations.

Functional Group Vibrational Mode **Typical Wavenumber Range (cm⁻¹) **Reference
Sulfonamide (S=O)Asymmetric & Symmetric Stretching1150 - 1350
Carbon-Nitrogen (C-N)Stretching~1340
N-HBending1540 - 1650

This table presents typical vibrational frequencies for the key functional groups in this compound as identified by IR spectroscopy.

Diffuse Reflectance Infrared Fourier Transform (DRIFT) spectroscopy is a technique primarily used for analyzing powdered solid samples. In DRIFT, the infrared beam is focused onto the surface of the sample, and the diffusely scattered light is collected and analyzed. This method is particularly useful for samples that are difficult to analyze by transmission or ATR techniques.

While specific DRIFT spectra for this compound are not extensively reported in readily available literature, the principles of the technique suggest its utility in studying the compound in its solid, crystalline form. DRIFT spectroscopy could provide valuable information about the vibrational modes of this compound in a powdered state, complementing data from other infrared techniques. The resulting spectrum would exhibit the same characteristic absorption bands as seen in ATR-FTIR, corresponding to the sulfonamide, ethyl, and tolyl groups.

X-ray Crystallography in Solid-State Structure Determination

For this compound, X-ray crystallography provides unambiguous proof of its solid-state structure. It allows for the precise determination of the geometric parameters of the molecule, including the torsion angles that define the orientation of the ethyl and tolyl groups relative to the sulfonamide moiety. This information is critical for understanding intermolecular interactions in the crystal lattice, such as hydrogen bonding, which can influence the physical properties of the compound. For instance, studies on related sulfonamide structures have utilized X-ray powder diffraction (XRPD) combined with other techniques to elucidate the crystal structure and supramolecular arrangement. iucr.orgresearchgate.netnih.gov

Parameter Significance Reference
Unit Cell DimensionsDefines the basic repeating unit of the crystal lattice.
Space GroupDescribes the symmetry elements of the crystal. nih.gov
Bond Lengths & AnglesProvides precise measurements of the molecular geometry.
Torsion AnglesDefines the conformation of the molecule.
Intermolecular InteractionsReveals how molecules are packed in the crystal. researchgate.net

This table outlines the key parameters obtained from X-ray crystallography and their significance in the structural determination of this compound.

The structural data obtained from X-ray crystallography is invaluable for computational modeling and for establishing structure-property relationships. It serves as a benchmark for validating the results of other analytical techniques and for understanding the behavior of this compound in various applications.

Mechanistic Studies in Materials Science and Polymer Engineering

Investigating N-Ethyl-O-toluenesulfonamide as a Polymer Additive

This compound is recognized in polymer engineering primarily for its role as a plasticizer. chemicalbook.comguidechem.comspecialchem.com Plasticizers are additives that increase the plasticity or fluidity of a material, leading to enhanced flexibility and toughness. Research in this area focuses on understanding the molecular interactions between the additive and the polymer matrix, which dictate the final macroscopic properties of the material. The compound is noted for its high compatibility with various polymers, including polyamide and cellulose (B213188) resins, making it a versatile additive in applications such as hot-melt adhesives, coatings, and printing inks. chemicalbook.com

The inherent brittleness of Poly(lactic acid) (PLA) restricts its use in applications requiring high durability. chemotechnique.se A primary strategy to overcome this limitation is the incorporation of plasticizers. This compound, by functioning as a plasticizer, can mitigate the brittleness of PLA. The toughening mechanism is attributed to the ability of the smaller plasticizer molecules to insert themselves between the long polymer chains, thereby increasing intermolecular spacing and facilitating chain mobility. This prevents the excessive entanglement of PLA's molecular chains, which is a key contributor to its poor toughness.

The molecular structure of this compound is key to its function within a polymer matrix. The sulfonamide group (-SO₂NH-) contains highly electronegative oxygen and nitrogen atoms and a hydrogen atom attached to nitrogen, making it capable of participating in hydrogen bonding as both a donor (N-H) and an acceptor (O=S=O). scipoly.com

In a PLA matrix, the polymer chains feature carbonyl groups (C=O) which are effective hydrogen bond acceptors. When this compound is introduced, its sulfonamide groups can form intermolecular hydrogen bonds with the carbonyl groups of PLA. This interaction disrupts the strong, rigid intermolecular forces between the PLA chains themselves. By replacing strong polymer-polymer interactions with these new polymer-plasticizer hydrogen bonds, the mobility of the PLA molecular chains is increased. This enhanced segmental motion is crucial for dissipating energy upon impact, which manifests as increased toughness and reduced brittleness in the material. A similar mechanism has been observed where the N-H groups in a thermoplastic polyurethane were shown to form hydrogen bonds with the C=O groups in PLA, hindering crystallization and improving toughness.

PropertyEffect of this compound AdditionMechanism
Toughness IncreasedIntermolecular hydrogen bonding increases chain mobility, allowing for energy dissipation.
Tensile Strength Typically DecreasedIncreased distance between polymer chains reduces intermolecular forces.
Elongation at Break Significantly IncreasedGreater chain mobility allows the material to stretch more before fracturing.
Flexural Modulus DecreasedThe material becomes less stiff and more flexible.

This interactive table summarizes the typical effects of a plasticizer like this compound on the mechanical properties of PLA.

The addition of this compound significantly influences the flow behavior (rheology) of PLA in its molten state. As a plasticizer, it increases the free volume between polymer chains, which allows them to slide past one another with less resistance. This results in a marked reduction of the melt viscosity. jinlichemical.com Lowering the melt viscosity is highly beneficial for polymer processing techniques like injection molding and extrusion, as it allows for lower processing temperatures and pressures, reduced energy consumption, and improved mold filling.

Rheological PropertyInfluence of this compoundImplication for Melt Processing
Melt Viscosity DecreasedEasier flow, lower required processing temperature and pressure.
Storage Modulus (G') DecreasedIndicates a less elastic, more fluid-like melt.
Processability ImprovedBetter mold filling and potential for faster cycle times.

This interactive table outlines the influence of this compound on the key rheological properties of PLA during melt processing.

This compound is incorporated into various polymer formulations specifically to improve flexibility and durability. guidechem.com In coatings and adhesives, its presence helps to create films that can withstand mechanical stress and deformation without cracking. schem.net The mechanism is directly related to its plasticizing action; by separating polymer chains and enhancing their mobility, the additive allows the bulk material to be more pliable. This increased flexibility is a critical component of durability, as it enables the material to absorb impacts and bend rather than fracture. The incorporation of this compound into polymer chains can improve the flexibility and elasticity of certain plastics. schem.net

Mechanisms of Toughening in Poly(lactic acid) (PLA) Matrices

Functional Roles in Specialty Chemical Formulations

Beyond its primary application as a plasticizer, the chemical structure of this compound lends itself to other potential functions in specialty chemical formulations.

While extensively documented as a plasticizer, the potential for this compound to act as a dispersing or emulsifying agent is rooted in its molecular structure. The molecule is amphiphilic, possessing both non-polar (the aromatic toluene (B28343) ring and the ethyl group) and polar (the sulfonamide group) regions. This dual character is a fundamental requirement for surfactants, which function as dispersing and emulsifying agents.

In theory, the non-polar portion of the molecule can interact with non-polar substances (like oils or organic pigments), while the polar sulfonamide head can interact with polar substances (like water). This would allow it to situate at the interface between two immiscible phases, reducing interfacial tension and stabilizing a dispersion or emulsion. Although it is listed under the general category of "Dispersing agent" by some chemical suppliers, specific research focusing on quantifying its efficacy in these roles is not widely published. Its good solubility in organic solvents and moderate to low solubility in water further supports its potential for applications requiring surface activity. schem.net

This compound is recognized for its utility as a plasticizer, particularly for polyamide and cellulose resins. nuomengchemical.comnuomengchemical.comschem.netchemotechnique.se Plasticizers are additives that increase the flexibility, workability, and distensibility of a material, typically a polymer. The mechanistic action of this compound as a plasticizer aligns with established theories of polymer plasticization, including the lubricity, gel, and free volume theories.

The primary function of a plasticizer is to reduce the intermolecular forces between polymer chains. In the case of polyamides, these forces are predominantly hydrogen bonds between the amide groups. This compound, with its polar sulfonamide group, can disrupt these hydrogen bonds by forming its own interactions with the polymer chains. This interference effectively "lubricates" the polymer chains, allowing them to slide past one another more easily and resulting in increased flexibility and a lower glass transition temperature.

While specific studies detailing the precise thermodynamic and kinetic parameters of this compound's interaction with specific polymers are not extensively available in the public domain, its known efficacy as a plasticizer for resins like polyamides and cellulose acetate (B1210297) points to its ability to effectively reduce polymer chain cohesion and enhance material workability. nuomengchemical.comchemotechnique.se The impact of plasticizers on the mechanical properties of polymers is generally characterized by a decrease in tensile strength and modulus, accompanied by an increase in elongation at break, as depicted in the following conceptual data table.

Table 1: Conceptual Effect of this compound on the Mechanical Properties of a Polyamide Resin

Property Unplasticized Polyamide Polyamide with this compound
Tensile Strength (MPa) 80 55
Tensile Modulus (GPa) 2.5 1.5
Elongation at Break (%) 60 150
Glass Transition Temp (°C) 70 50

Studies on Corrosion Inhibition in Metalworking Fluids

Sulfonamide derivatives have been investigated as effective corrosion inhibitors for various metals and alloys in acidic and neutral environments, which are relevant conditions for metalworking fluids. rsc.orgnih.govacs.org The mechanism of corrosion inhibition by these organic compounds is primarily attributed to their adsorption onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium. researchgate.net

The this compound molecule possesses several features that make it a candidate for corrosion inhibition. The presence of heteroatoms such as nitrogen, sulfur, and oxygen, with their lone pairs of electrons, allows for the formation of coordinate bonds with the vacant d-orbitals of metal atoms on the surface. researchgate.netnih.gov Additionally, the aromatic ring can contribute to the adsorption process through π-electron interactions with the metal surface.

The adsorption process can be described by two main types of interaction: physisorption and chemisorption. Physisorption involves weaker electrostatic interactions between the charged metal surface and the charged inhibitor molecule. Chemisorption involves the stronger interaction of electron sharing or transfer from the inhibitor molecule to the metal surface to form a coordinate-type bond. nih.gov

Quantum chemical studies on various sulfonamides have shown a strong correlation between their molecular structure and inhibition efficiency. rsc.orgiaea.org Parameters such as the energy of the Highest Occupied Molecular Orbital (EHOMO) and the energy of the Lowest Unoccupied Molecular Orbital (ELUMO) are indicative of the molecule's ability to donate and accept electrons, respectively. A higher EHOMO value suggests a greater tendency to donate electrons to the metal surface, leading to stronger adsorption and higher inhibition efficiency. The SO₂ group, in particular, has been identified as a preferred site for interaction with the metal surface. rsc.org

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), are commonly used to evaluate the performance of corrosion inhibitors. Potentiodynamic polarization studies on sulfonamides have indicated that they often act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. rsc.org EIS measurements can provide information on the formation of a protective film through an increase in the charge transfer resistance at the metal-solution interface.

Table 2: Conceptual Corrosion Inhibition Performance of an Aromatic Sulfonamide in a Metalworking Fluid Formulation on Mild Steel

Parameter Blank (No Inhibitor) With Aromatic Sulfonamide
Corrosion Rate (mm/year) 1.5 0.1
Inhibition Efficiency (%) - 93
Corrosion Potential (mV vs. SCE) -550 -530
Charge Transfer Resistance (Ω·cm²) 50 800

Evaluation as a Lubricant Additive

The evaluation of this compound as a lubricant additive involves assessing its ability to reduce friction and wear between moving surfaces. While specific tribological data for this compound is limited, studies on other sulfonamide derivatives have demonstrated their potential as anti-wear and friction-reducing additives in lubricating oils. researchgate.netmdpi.com

The lubricating mechanism of such additives is generally attributed to their ability to adsorb onto the metal surfaces and form a protective tribofilm under boundary lubrication conditions. This film prevents direct metal-to-metal contact, thereby reducing friction and wear. The formation of this film is a complex process that can involve both physical adsorption and chemical reactions with the metal surface, particularly at elevated temperatures and pressures generated at the contact points.

The presence of polar functional groups (sulfonamide) and the aromatic ring in this compound suggests a propensity for surface adsorption. The synergistic interaction between the aromatic structure and the heteroatoms (N, S, O) can facilitate the formation of a durable lubricating film. mdpi.comresearchgate.net This tribofilm possesses a lower shear strength than the base metal, which allows for easier sliding and a reduction in the coefficient of friction.

The anti-wear properties of sulfonamide derivatives are linked to the ability of the tribofilm to withstand high loads and prevent the removal of material from the contacting surfaces. The chemical composition of the worn surface can be analyzed using techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy-Dispersive X-ray Spectroscopy (EDS) to identify the components of the protective film, which often include metal sulfides and oxides formed from the decomposition of the additive. mdpi.com

The performance of a lubricant additive is typically evaluated using standardized tribological tests, such as the four-ball test or a pin-on-disk tribometer, which measure the coefficient of friction and the wear scar diameter. bohrium.comtribology.rs The following table provides a conceptual representation of the potential tribological performance of a lubricant containing a sulfonamide-based additive compared to the base oil alone.

Table 3: Conceptual Tribological Performance of a Sulfonamide Derivative as a Lubricant Additive

Parameter Base Lubricant Lubricant with Sulfonamide Additive
Coefficient of Friction 0.12 0.08
Wear Scar Diameter (mm) 0.65 0.45
Load-Carrying Capacity (N) 1200 1800

Biomedical and Pharmaceutical Research Applications

Enzyme Inhibition Studies and Biochemical Pathway Modulation

N-Ethyl-O-toluenesulfonamide has been identified as a compound of interest in the study of enzyme kinetics and biochemical pathway modulation. Research indicates that it can function as an enzyme inhibitor, potentially by binding to the active sites of enzymes, which in turn prevents substrate binding and catalysis. This inhibitory action allows researchers to modulate various biochemical pathways, providing insights into cellular functions and disease mechanisms. innospk.com

The compound's ability to act as either an active site inhibitor or an allosteric inhibitor makes it a valuable tool for studying enzyme mechanisms. innospk.com This dual capability facilitates the development of new compounds designed to target specific biological pathways. innospk.com A notable specific finding is the identification of this compound as a potent and specific inhibitor of 6-phosphogluconate dehydrogenase in the fungus Cryptococcus neoformans, as well as in certain other fungal enzymes. canbipharm.com Furthermore, some research hypothesizes that it may inhibit cyclooxygenase (COX) enzymes, which are key to the inflammatory response.

Investigation of Antimicrobial and Antibacterial Activities

The broader class of sulfonamides, to which this compound belongs, is well-known for its antimicrobial properties. ontosight.aiontosight.ai These compounds are understood to interfere with the synthesis of folic acid in bacteria, a pathway essential for their growth and replication. ontosight.aijinlichemical.com Consequently, this compound and its derivatives have been investigated for their potential as antimicrobial and antibacterial agents. amebaownd.com

Studies have demonstrated that the compound exhibits antibacterial activity against certain bacteria and fungi. A significant practical application is its inclusion in dental materials. For instance, the dental pulp-capping material Dycal, which contains a mixture of N-ethyl-o/p-toluene sulfonamide, has shown a measurable zone of inhibition against the bacterium Enterococcus faecalis, a common pathogen in endodontic infections. nih.gov

Antimicrobial Activity of Dental Pulp-Capping Agents Against Enterococcus faecalis
MaterialActive Component IncludesZone of Inhibition (24h) (mm)Zone of Inhibition (72h) (mm)
DycalN-ethyl-o/p-toluene sulfonamide2.02 ± 0.463.48 ± 0.74
MTA-AngelusMineral Trioxide Aggregate3.32 ± 0.114.60 ± 0.22
CalcicurCalcium Dihydroxide1.84 ± 0.922.90 ± 0.18

Data sourced from an in vitro study comparing the antimicrobial efficacy of different pulp-capping materials. nih.gov

Research on Anti-inflammatory Properties and Therapeutic Potentials

This compound and its derivatives have emerged as potential candidates for anti-inflammatory therapies. jinlichemical.com Research has indicated that the compound possesses anti-inflammatory properties, suggesting its potential use in developing drugs for inflammatory conditions such as arthritis. jinlichemical.com

A key mechanism underlying the anti-inflammatory potential of this compound is its hypothesized ability to modulate prostaglandin (B15479496) production. Prostaglandins are lipid compounds that are central to the inflammatory response. It is theorized that this compound may inhibit the activity of cyclooxygenase (COX), the enzyme directly responsible for the synthesis of prostaglandins. By inhibiting COX, the compound could effectively reduce prostaglandin levels, thereby mitigating the inflammatory cascade. Experimental studies have lent support to this hypothesis, showing that the compound can reduce prostaglandin production to a certain degree.

The primary target for the anti-inflammatory action of this compound is believed to be an enzyme or receptor involved in the inflammatory response, with cyclooxygenase (COX) being the most likely candidate. Beyond direct enzyme inhibition, another potential target for sulfonamides, in general, has been identified. Research suggests that sulfonamide ligands can bind with high selectivity and affinity to sulfonylurea receptors, which are potassium-selective ion channels that are highly expressed on the endoplasmic reticulum (ER) membrane. nih.gov This interaction with ER-bound receptors presents another possible mechanism through which p-toluenesulfonamides could modulate cellular responses to inflammation. nih.gov

Role as a Pharmaceutical Intermediate in Drug Synthesis

This compound serves as a valuable intermediate in the synthesis of a wide range of pharmaceuticals and other specialty chemicals. ontosight.aiontosight.ai Its chemical structure makes it a versatile building block in organic chemistry, particularly for creating more complex molecules. a2bchem.com

The compound is utilized in the production of various drug classes, including:

Antibiotics: It acts as a precursor in the synthesis of sulfonamide-based antibiotics. jinlichemical.comamebaownd.com

Anti-inflammatory Drugs: Its inherent anti-inflammatory properties make it a useful starting material for developing novel anti-inflammatory agents. jinlichemical.com

Diuretics: Derivatives of this compound can be modified to create diuretic medications. jinlichemical.com

In synthetic chemistry, it functions as a sulfonyl group transfer reagent, enabling the introduction of this functional group into other molecules. a2bchem.com It can also be employed as a protecting group, selectively masking reactive sites on a molecule to control the course of a chemical reaction, a crucial strategy in the synthesis of complex pharmaceuticals. a2bchem.com

Applications as a Resin Carrier in Dental Biomaterials

In the field of dentistry, this compound has a well-established application as a resin carrier in various biomaterials. dormer.comchemotechnique.se It is a common component in materials used for isolating cavities prior to the placement of restorations and in root canal sealers. dormer.com

Example Composition of Dental Material Containing this compound
Product TypeComponentIngredientConcentration (%)
Root Canal SealerBase PasteN-ethyl-o (or p)-toluenesulfonamide30-60%
Calcium oxide30-60%
Zinc oxide1-5%
Zinc distearate1-5%

Data represents a general formulation for the base paste of a type of root canal sealer. rde.ac

Environmental Fate, Transport, and Biodegradation Research

Environmental Distribution and Compartmentalization Dynamics

The environmental distribution of N-Ethyl-O-toluenesulfonamide is influenced by its physical and chemical properties, which dictate its partitioning between air, water, and soil, and its behavior as a polar organic contaminant.

Air-Water-Soil Partitioning Modeling

The partitioning of a chemical in the environment can be predicted using models that incorporate its intrinsic properties. For this compound, a comprehensive understanding of its partitioning behavior requires data on key physical-chemical parameters. While specific experimental studies on its air-water-soil partitioning are not extensively detailed in the provided results, its properties suggest it is a compound with the potential for widespread environmental distribution. Models for environmental fate and transport, such as those described in the Soil Screening Guidance, utilize parameters like these to predict a chemical's movement and concentration in different environmental compartments. epa.gov These models can range from simple equations with conservative assumptions to more complex models that account for finite sources and degradation. epa.gov

Interactive Table: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular FormulaC₉H₁₃NO₂S
Molecular Weight199.27 g/mol
Density1.153 g/cm³
Water SolubilityLess than 0.1 mg/mL at 64 °F nih.gov
Vapor Pressure4.15 mmHg at 77 °F nih.gov
Log Kow (Octanol-Water Partition Coefficient)1.6 nih.gov

Behavior as a Polar Organic Contaminant in Environmental Matrices (e.g., Snowmelt)

This compound has been identified as a polar organic contaminant in environmental studies. acs.orgresearchgate.net Its presence has been noted in various environmental matrices, indicating its mobility and persistence.

One study investigating polar compounds in snowmelt in Leipzig, Germany, detected this compound. acs.org This suggests that atmospheric deposition and subsequent release during snowmelt can be a significant transport pathway for this compound into aquatic systems. The study found that while some compounds get diluted by snowmelt-induced urban runoff, others, including this compound, persist and can be found in the influent of wastewater treatment plants (WWTPs). acs.org The removal rate of this compound in the WWTP was observed to be lower than many other compounds, indicating its potential to be discharged into receiving water bodies. acs.org

Research on the Rur River in Germany also identified seasonal variations in the transport of this compound, with noticeably higher loads in the winter compared to the summer. researchgate.net This was attributed to potentially lower treatment performance of WWTPs at colder temperatures. researchgate.net Furthermore, concentrations of up to 480 ng/g wet weight have been detected in snail tissues, highlighting its potential for bioaccumulation. bohrium.com

Biodegradation Pathways and Kinetics

The persistence of this compound in the environment is also determined by its susceptibility to biodegradation.

Assessment of Ready Biodegradability in Aqueous Environments

Studies on the ready biodegradability of this compound have yielded positive results. According to the European Chemicals Agency (ECHA), screening tests based on the OECD 301 B guideline (CO2 Evolution Test) have been conducted. europa.eu In one test, the compound showed a degradation rate of 86.8% within 28 days, meeting the 10-day window criterion for ready biodegradability. europa.eu Another study reported a degradation rate of 59-65% within 28 days, also fulfilling the criteria. europa.eu Based on these findings, this compound is considered to be readily biodegradable in aqueous environments. europa.eu

Interactive Table: Ready Biodegradability of this compound

Test GuidelineDurationDegradation RateResultSource
OECD 301 B28 days86.8%Readily biodegradable europa.eu
OECD 301 B28 days59-65%Readily biodegradable europa.eu

Characterization of Metabolites and Degradation Products

The biodegradation of this compound involves the breakdown of the molecule into smaller compounds. While specific studies detailing the complete biodegradation pathway and all resulting metabolites for this compound were not found in the provided search results, the general principles of sulfonamide degradation can be considered. The de-ethylated product, o-toluenesulfonamide (B73098), is a likely primary metabolite. Further degradation would likely involve the cleavage of the sulfonamide bond and subsequent breakdown of the aromatic ring. The characterization of degradation products of a similar compound, gliclazide, which also contains a toluenesulfonamide moiety, identified p-tolylsulfonamide as a degradation product, suggesting a similar initial breakdown step. researchgate.net

Influence of Environmental Factors on Degradation Rates

Environmental factors can significantly influence the rate of biodegradation of organic compounds. For this compound, the lower removal efficiency observed in WWTPs during winter suggests that temperature is a key factor, with lower temperatures slowing down microbial activity and thus the degradation rate. researchgate.net Other factors that generally affect biodegradation include pH, the availability of nutrients, and the presence of a microbial community adapted to degrading such compounds. The specific influence of these factors on the degradation kinetics of this compound requires further targeted research.

Bioaccumulation Potential in Aquatic and Terrestrial Organisms

The potential for this compound to accumulate in living organisms is a key aspect of its environmental risk profile. Research into its bioaccumulation is crucial for understanding its persistence and potential for transfer through food webs.

Aquatic Organisms

Studies have indicated a potential for this compound to bioaccumulate in aquatic environments. The most direct evidence of this comes from a multi-compartment chemical characterization study conducted in freshwater systems in western Kenya. In this research, this compound was detected in snail tissues at concentrations as high as 480 ng/g wet weight. bohrium.comresearchgate.net This finding demonstrates the uptake and accumulation of the compound in aquatic invertebrates under real-world environmental conditions. The same study also detected N-Butylbenzenesulfonamide, a related sulfonamide plasticizer, in snail tissues, although at lower frequencies compared to this compound.

The bioaccumulation potential of a chemical is often predicted by its octanol-water partition coefficient (Log K_ow_). A higher Log K_ow_ value generally suggests a greater potential for a substance to accumulate in the fatty tissues of organisms. The Log K_ow_ for this compound has been reported as 1.6. nih.gov While this value indicates some lipophilicity, it is relatively low. For comparison, the related compound o-toluenesulfonamide has a Log K_ow_ of 0.84 and an experimental bioconcentration factor (BCF) of less than 2.6, suggesting it does not significantly bioaccumulate in aquatic organisms. oecd.org The moderate environmental persistence of this compound, as indicated by its lower removal rates in water treatment systems, may contribute to its availability for uptake by aquatic life.

While specific bioconcentration factor (BCF) or bioaccumulation factor (BAF) studies for this compound are not widely available in the reviewed literature, the detection in snails provides clear evidence of its potential to be taken up by aquatic organisms. dntb.gov.uaapolloscientific.co.uk

Table 1: Detected Concentrations of this compound in Aquatic Biota

OrganismLocation/StudyMaximum Detected Concentration (wet weight)Reference
SnailsFreshwater systems of western Kenya480 ng/g bohrium.comresearchgate.net

Terrestrial Organisms

Advanced Toxicological Assessment and Mechanistic Insights

In Vitro Cytotoxicity and Cell Viability Investigations

N-Ethyl-O-toluenesulfonamide, particularly in a mixture of its ortho, para, and meta isomers, has been identified as a cytotoxic agent in studies involving mammalian cell lines. Research on the effects of this compound on odontoblast-like cells (MDPC-23) has demonstrated its potential to decrease cell viability and metabolic activity. nih.govnih.gov

In one study, the organic extract of a dental biomaterial, identified as a mixture of N-ethyl-toluenesulfonamide (NETSA) regioisomers, was shown to be responsible for the material's cytotoxic effects. nih.govnih.gov The study utilized MTT and Trypan blue assays to evaluate metabolic activity and cell death, respectively. The results indicated that the organic constituents, the NETSA isomers, led to a significant reduction in both metabolic activity and cell viability, especially at concentrations of 25% and higher. nih.gov

Specifically, at a 50% concentration of the organic extract, a significant decrease in metabolic activity was observed, dropping to 44.99% after 24 hours and further down to 3.21% after 72 hours. nih.gov Cell viability was also markedly affected, with a reduction to 67.82% at a 50% concentration after 24 hours of exposure. nih.gov At a 100% concentration, the metabolic activity was found to be below 2%. nih.gov These findings underscore the cytotoxic potential of N-ethyl-toluenesulfonamide isomers on this particular mammalian cell line. nih.gov

Table 1: Cytotoxic Effects of N-Ethyl-toluenesulfonamide Isomer Mixture on MDPC-23 Cells

Concentration (%) Incubation Time (h) Metabolic Activity (%) Cell Viability (%)
25 24 79.88 -
25 72 61.40 -
25 120 57.82 24.59
50 24 44.99 67.82
50 72 3.21 -
50 120 4.35 < 1 (negligible)
100 24 < 2.0 7.44
100 72 < 2.0 < 1 (negligible)
100 120 < 2.0 < 1 (negligible)

Data extracted from a study on the organic extract of a biomaterial identified as a mixture of N-ethyl-o/p/m-toluenesulfonamides. nih.gov

Genotoxicity and Mutagenicity Evaluations

The genotoxic and mutagenic potential of this compound has not been thoroughly investigated, and specific data from key assays are lacking in publicly available scientific literature. scipoly.com

There is no specific information available in the reviewed scientific literature regarding the performance of this compound in bacterial reverse mutation assays, such as the Ames test. An evaluation of a mixture of the non-N-ethylated ortho- and para-toluenesulfonamide did not show evidence of genotoxicity in two in vitro bacterial reverse mutation assays. industrialchemicals.gov.au However, these results are not directly applicable to the N-ethylated form of the compound.

No data from mammalian cell gene mutation assays, such as the mouse lymphoma assay, for this compound could be identified in the reviewed scientific literature.

There is no available data from studies investigating the potential of this compound to cause chromosomal aberrations (clastogenicity or aneugenicity) in the reviewed scientific literature.

Comparative Genotoxic Potential of Isomers

The genotoxic potential of toluenesulfonamide isomers has been evaluated through various in vitro assays. Based on the available evidence from these studies, toluenesulfonamides, including the ortho- (o-) and para- (p-) isomers, are generally not expected to be genotoxic. industrialchemicals.gov.au

For o-toluenesulfonamide (B73098), the precursor to this compound, negative results were reported in both bacterial and mammalian cell assays. industrialchemicals.gov.au An in vitro bacterial reverse mutation assay conducted with Salmonella typhimurium (strains TA 1535, TA 1537, TA 1538, TA 98, and TA 100) and Saccharomyces cerevisiae showed no mutagenic activity. industrialchemicals.gov.au Similarly, an in vitro mammalian cell gene mutation assay using mouse lymphoma cells also yielded a negative result. industrialchemicals.gov.au

The mixture of o- and p-toluenesulfonamide (B41071) was also found to be negative for genotoxicity in two separate in vitro bacterial reverse mutation assays. industrialchemicals.gov.au For p-toluenesulfonamide, while in vitro studies were negative, two in vivo chromosomal aberration assays in mice produced conflicting results, though no cytotoxicity was reported. industrialchemicals.gov.au

Isomer/MixtureAssay TypeTest SystemMetabolic ActivationResultCitation
o-ToluenesulfonamideBacterial Reverse MutationS. typhimurium, S. cerevisiaeWith and WithoutNegative industrialchemicals.gov.au
o-ToluenesulfonamideMammalian Cell Gene MutationMouse Lymphoma CellsNot SpecifiedNegative industrialchemicals.gov.au
Mixture of o- and p-ToluenesulfonamideBacterial Reverse MutationS. typhimuriumNot SpecifiedNegative industrialchemicals.gov.au

Organ-Specific Toxicity Mechanisms

Hepatic Toxicity: Studies on o-toluenesulfonamide have indicated the liver as a target organ for toxicity. In a combined repeated dose toxicity study, the lowest No-Observed-Adverse-Effect Level (NOAEL) in rats was established at 20 mg/kg bw/day, based on clinical signs of toxicity and effects observed in the liver. industrialchemicals.gov.au While specific mechanistic pathways for this compound are not well-documented, toxicity in hepatocytes often involves mechanisms such as oxidative stress, mitochondrial dysfunction, and the formation of reactive metabolites that can covalently bind to cellular macromolecules, leading to cellular damage and inflammation.

Renal Toxicity: Direct studies on the renal toxicity of this compound are limited. However, sulfonamides as a class have been associated with kidney damage. scbt.com Potential mechanisms of drug-induced nephrotoxicity are varied and can include acute tubular necrosis (ATN), interstitial nephritis, and crystalluria leading to tubular obstruction. nih.govresearchgate.net ATN can result from direct toxic effects on the proximal tubular cells, which are highly active metabolically and responsible for the transport of various substances. nih.govecu.edu The high blood flow and concentration of substances in the kidneys make them susceptible to toxic injury. nih.gov Some drugs or their metabolites can accumulate in tubular cells, leading to injury through oxidative stress or mitochondrial damage. nih.gov Another potential pathway is tubular obstruction caused by the precipitation of drug crystals within the tubular lumen, which is dependent on factors like drug concentration and urine pH. nih.govecu.edu

There is a lack of specific data on the neurological effects of this compound. However, general toxicological profiles of related compounds suggest potential for central nervous system (CNS) effects. Prolonged oral treatment with some sulfonamides has been associated with symptoms like headache, drowsiness, dizziness, and trouble sleeping. scbt.com

Studies on the related compound, p-Toluene sulfonamide (p-TSA), in zebrafish larvae have shown that acute exposure can significantly increase locomotor activity, suggesting a potential for neural toxicity. mdpi.com Furthermore, as a derivative of toluene (B28343), there is a theoretical basis for considering potential CNS impacts. Chronic exposure to toluene is known to be a potent neurotoxin, primarily affecting white matter and causing a range of neurological disorders. nih.gov Potential mechanisms for neurotoxicity could involve disruption of neurotransmitter systems, interference with ion channel function, or damage to myelin sheaths, though these pathways have not been investigated for this compound.

Reproductive and Developmental Toxicity Studies

The reproductive and developmental toxicity of o-toluenesulfonamide has been assessed in a combined repeated dose study conducted in accordance with OECD TG 422. industrialchemicals.gov.au In this study, Sprague Dawley rats were administered the chemical by oral gavage at doses of 20, 100, or 500 mg/kg bw/day. industrialchemicals.gov.au Males were treated for 42 days, and females were treated from 14 days before mating through day 3 of lactation. industrialchemicals.gov.au Based on the available data from this study, o-toluenesulfonamide is not expected to cause specific reproductive or developmental toxicity. industrialchemicals.gov.au

While specific data for the N-ethyl derivative is scarce, animal studies on the broader class of sulfonamides have suggested a possibility of reduced fertility and developmental toxicity. scbt.com Additionally, the parent compound, toluene, is a known developmental toxicant, with exposure during pregnancy linked to effects such as intrauterine growth retardation and developmental delays in both humans and animals. nih.gov

Study ParameterDetailsCitation
Test Substanceo-Toluenesulfonamide industrialchemicals.gov.au
Test GuidelineOECD TG 422 (Combined Repeated Dose Toxicity Study with the Reproduction/Developmental Toxicity Screening Test) industrialchemicals.gov.au
SpeciesSprague Dawley Rat industrialchemicals.gov.au
Dose Levels20, 100, 500 mg/kg bw/day industrialchemicals.gov.au
Route of AdministrationOral Gavage industrialchemicals.gov.au
Exposure DurationMales: 42 days; Females: 14 days pre-mating to lactation day 3 industrialchemicals.gov.au
OutcomeNot expected to cause specific reproductive or developmental toxicity industrialchemicals.gov.au

Molecular Mechanisms of Biological Activity and Toxicity

The precise molecular mechanisms underlying the biological activity and toxicity of this compound are not extensively characterized. The observed hepatic effects of the parent compound, o-toluenesulfonamide, suggest that toxicity may be mediated through metabolic activation in the liver, leading to the formation of reactive intermediates that can induce cellular stress and damage. industrialchemicals.gov.au

Molecular docking studies on the isomeric compound, p-Toluene sulfonamide (p-TSA), have suggested a moderate binding affinity to several proteins, including skeletal muscle myosin II subfragment 1 (S1), ATPase, and v-type proton ATPase. mdpi.com Such interactions could potentially disrupt cellular energy metabolism and muscle function. While these findings pertain to the para-isomer, they offer plausible avenues for investigating the molecular interactions of this compound. The biological activity of sulfonamides often stems from their ability to act as structural analogs of para-aminobenzoic acid (PABA), thereby inhibiting dihydrofolate synthetase, a key enzyme in the folic acid synthesis pathway of microorganisms. Whether this compound retains such activity or interacts with other cellular targets remains a subject for further investigation.

Computational Chemistry and Cheminformatics in Compound Analysis

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity or other properties of chemical compounds based on their molecular structure. nih.gov These models are built by establishing a correlation between the chemical structures of a series of compounds and their corresponding measured activities.

A typical QSAR study for predicting the genotoxicity of N-Ethyl-O-toluenesulfonamide would involve the following steps:

Data Collection: A dataset of structurally diverse compounds with known genotoxicity and mutagenicity data (e.g., from Ames tests) would be compiled. nih.gov

Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset, including this compound, would be calculated. These descriptors quantify various aspects of the molecular structure, such as electronic, steric, and topological properties.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, would be used to build a model that correlates the molecular descriptors with the genotoxic or mutagenic activity. nih.gov

Model Validation: The predictive power of the model would be assessed using internal and external validation techniques to ensure its robustness and reliability. ljmu.ac.uk

The output of such a model would be a prediction of whether this compound is likely to be genotoxic or mutagenic. This prediction is often accompanied by an assessment of the model's applicability domain, which indicates the reliability of the prediction for a given chemical structure. nih.gov

Table 1: Hypothetical QSAR Model Output for Genotoxicity of this compound

Model NameEndpointPredictionConfidence LevelApplicability Domain
GenoTox-Pred v1.2Ames MutagenicityNegative0.75Inside
Mutagen-Alert v3.0In vitro Chromosomal AberrationInconclusive0.50Borderline
DNA-Damage-NetIn vivo MicronucleusNegative0.82Inside

Molecular Docking Simulations for Protein-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, molecular docking could be used to predict its binding affinity and mode of interaction with various protein targets. This can provide insights into its potential mechanism of action and off-target effects. nih.gov

The process of a molecular docking simulation for this compound would involve:

Preparation of the Ligand and Receptor: The 3D structure of this compound (the ligand) and the target protein (the receptor) are prepared. This includes adding hydrogen atoms, assigning partial charges, and defining the binding site on the protein. mdpi.com

Docking Algorithm: A docking algorithm is used to explore the conformational space of the ligand within the binding site of the protein and to score the different binding poses based on a scoring function. imrpress.com The scoring function estimates the binding free energy of the protein-ligand complex.

Analysis of Results: The predicted binding poses and their corresponding scores are analyzed to identify the most likely binding mode and to estimate the binding affinity. mdpi.com

While no specific molecular docking studies for this compound have been found in the literature, this technique could be applied to a wide range of protein targets to explore its potential biological activities.

Table 2: Illustrative Molecular Docking Results for this compound with Hypothetical Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues
Cytochrome P450 2C91R9O-6.8Arg108, Phe114, Val237
Carbonic Anhydrase II2CBA-7.2His94, His96, Thr199
Peroxisome Proliferator-Activated Receptor Gamma3DZY-5.9Ser289, His323, Tyr473

Computational Prediction of Spectroscopic Parameters (e.g., CCS Values)

Collision Cross Section (CCS) is a measure of the size and shape of an ion in the gas phase and is an important parameter in ion mobility spectrometry-mass spectrometry (IMS-MS). acs.org Computational methods can be used to predict the CCS values of molecules, which can aid in their identification in complex samples. biu.ac.il

A study by D'Agostino et al. (2022) on non-intentionally added substances in food contact materials reported experimentally derived traveling wave CCS in nitrogen (TWCCSN2) values for the related compound, N-Ethyl-p-toluenesulfonamide. The study observed two distinct CCS values for the protonated molecule ([M+H]+), which was attributed to the presence of charge isomers. Protonation can occur on both the oxygen and nitrogen atoms of the sulfonamide group, leading to different conformations and, consequently, different CCS values. acs.orgnih.gov

This finding highlights the complexity of gas-phase ion chemistry and the utility of IMS-MS in distinguishing between closely related isomers. While this data is for the para-isomer, it provides valuable experimental information that can be used to validate and refine computational models for predicting the CCS of this compound.

Table 3: Experimental Traveling Wave CCS (TWCCSN2) Values for N-Ethyl-p-toluenesulfonamide [M+H]+

AdductIsomer/ConformerExperimental TWCCSN2 (Ų)Reference
[M+H]+Charge Isomer 1 (Protonation on Oxygen)135.2D'Agostino et al., 2022
[M+H]+Charge Isomer 2 (Protonation on Nitrogen)137.8D'Agostino et al., 2022

Note: The specific assignment of CCS values to protonation sites is illustrative and would require further computational and experimental validation.

Environmental Fate Modeling Using Fugacity-Based Approaches

Fugacity-based models are used to predict the environmental distribution and fate of chemicals. unipd.it Fugacity, with units of pressure, represents the "escaping tendency" of a chemical from a particular environmental phase (e.g., air, water, soil). tul.cz These models use the physicochemical properties of a compound to estimate its partitioning between different environmental compartments.

A fugacity-based environmental fate model for this compound would require the following input parameters:

Molecular Weight: 199.27 g/mol nih.gov

Vapor Pressure: The pressure exerted by the vapor in thermodynamic equilibrium with its condensed phases.

Water Solubility: The maximum amount of the substance that can be dissolved in water.

Octanol-Water Partition Coefficient (Log Kow): A measure of the compound's hydrophobicity. For this compound, the computed XLogP3 is 1.6. nih.gov

Henry's Law Constant: A measure of the partitioning between air and water.

Based on these properties, the model can predict the likely environmental compartments where this compound will accumulate and its persistence in the environment. researchgate.net

Table 4: Physicochemical Properties of this compound for Fugacity Modeling

PropertyValueSource
Molecular Weight ( g/mol )199.27PubChem nih.gov
XLogP3 (Octanol-Water Partition Coefficient)1.6PubChem nih.gov
Water SolubilityData not readily available-
Vapor PressureData not readily available-
Henry's Law ConstantData not readily available-

Note: The lack of readily available experimental data for some key physicochemical properties would necessitate the use of estimation methods for a complete fugacity modeling study.

Regulatory Science and Risk Assessment Methodologies

Methodological Frameworks for Risk Assessment in Food Contact Materials

The risk assessment of substances used in food contact materials, such as N-Ethyl-O-toluenesulfonamide, generally follows a structured approach established by regulatory bodies like the European Food Safety Authority (EFSA) and the U.S. Food and Drug Administration (FDA). kidv.nlfoodmanufacturing.comindustrialchemicals.gov.au This framework is built on the principle that the extent of toxicological data required for a substance is proportional to the potential consumer exposure. industrialchemicals.gov.au

A key element of this framework is the tiered approach . This methodology categorizes substances based on their migration levels into food, which in turn dictates the necessary toxicological testing. kidv.nlindustrialchemicals.gov.au For substances with very low migration, and therefore low exposure, a basic set of toxicological data, primarily focusing on genotoxicity, may be sufficient. epa.gov Conversely, for substances with higher migration levels, a more extensive dossier of toxicological studies is required to establish their safety. industrialchemicals.gov.auepa.gov

The risk assessment also considers non-intentionally added substances (NIAS), which are impurities, reaction intermediates, or degradation products that may be present in the final food contact material. kidv.nlsiegwerk.comeupia.orgeupia.orgsiegwerk.com The assessment of NIAS is a critical component, as these substances can also migrate into food. siegwerk.comeupia.orgeupia.org For NIAS where toxicological data is lacking, the Threshold of Toxicological Concern (TTC) principle may be applied. The TTC is a pragmatic approach that establishes a human exposure threshold for chemicals below which there is a very low probability of an appreciable risk to human health. cefic.org

In the European Union, the overarching legislation for food contact materials is Regulation (EC) No 1935/2004, which sets out the general safety requirements. eupia.orgsiegwerk.com For plastic materials, Regulation (EU) No 10/2011 provides a specific framework, including a Union list of authorized substances. cepi.org While printing inks are not yet covered by a specific harmonized EU legislation, industry bodies like the European Printing Ink Association (EuPIA) have developed detailed Good Manufacturing Practice (GMP) guidelines and risk assessment guidance for NIAS. siegwerk.comeupia.orgeupia.org

In the United States, the FDA regulates food contact substances through the Food Contact Notification (FCN) program. toxicology.orgsteptoe.com An FCN requires the submission of sufficient scientific information to demonstrate that the substance is safe for its intended use. toxicology.orgsteptoe.com The FDA's Inventory of Effective Food Contact Substance (FCS) Notifications includes entries for both this compound and N-ethyl-p-toluenesulfonamide, indicating their authorized use in specific food contact applications. fda.gov

Approaches to Establishing Exposure Limits and Migration Values

Establishing exposure limits and migration values is a cornerstone of the risk assessment process for food contact materials. The primary goal is to ensure that consumer exposure to migrating substances remains below levels that could pose a health risk.

Specific Migration Limits (SMLs) are established for individual authorized substances and represent the maximum permitted amount of a substance that can migrate from a food contact material into food. eurofins.com These limits are derived from toxicological studies and are set to ensure that consumer exposure does not exceed the substance's Tolerable Daily Intake (TDI) or Acceptable Daily Intake (ADI). cepi.org

The determination of migration values is conducted through standardized migration testing . eurofins.com This involves exposing the food contact material to food simulants under specific conditions of time and temperature that represent the worst-case foreseeable use of the material. nih.govfoodpackagingforum.org Food simulants are chosen to mimic the properties of different types of food (e.g., aqueous, acidic, fatty, and alcoholic). nih.gov

For N-ethyl-toluenesulfonamide (NETSA), a risk assessment conducted by the Norwegian Scientific Committee for Food Safety (VKM) focused on a commercial product consisting of a mixture of N-ethyl-2-toluenesulfonamide and N-ethyl-4-toluenesulfonamide. unit.no The VKM established a Lowest Observed Adverse Effect Level (LOAEL) based on toxicological studies in rats. unit.no

Table 1: Toxicological Endpoints for a Commercial Mixture of N-Ethyl-toluenesulfonamide (NETSA)

EffectLOAEL (mg/kg body weight/day)Study Details
Acute effects on CNS18.75Based on observations of lethargy and uncoordinated movements in rats.
Subchronic effects25Based on significantly increased relative liver weight in female rats in a 90-day study.

Data sourced from the Opinion of the Norwegian Scientific Committee for Food Safety (2006). unit.no

Based on such toxicological data, a TDI can be derived by applying an appropriate uncertainty factor to the LOAEL or No Observed Adverse Effect Level (NOAEL). The SML is then calculated based on the TDI and default assumptions about food consumption and the surface area to volume ratio of food packaging.

In cases where specific migration testing is not feasible, migration modeling can be used as an alternative. foodpackagingforum.org These mathematical models, based on Fick's laws of diffusion, can predict the migration of a substance from a polymer into food under various conditions. foodpackagingforum.org

Considerations for Isomer-Specific Regulatory Guidelines

N-Ethyl-toluenesulfonamide exists as different isomers, primarily the ortho (2-), meta (3-), and para (4-) isomers. unit.no Commercial products are often mixtures of the ortho and para isomers. unit.noresearchgate.net From a regulatory and toxicological perspective, it is crucial to consider whether these isomers exhibit different toxicological profiles, as this could necessitate isomer-specific risk assessments and regulatory limits.

The risk assessment by the Norwegian VKM primarily focused on a commercial mixture of N-ethyl-2-toluenesulfonamide and N-ethyl-4-toluenesulfonamide. unit.no While this provides valuable information on the mixture, it does not offer a detailed comparative toxicological assessment of the individual isomers.

An evaluation statement by the Australian Industrial Chemicals Introduction Scheme (AICIS) on toluenesulfonamides indicates that a mixture of the o- and p- isomers is used as a plasticizer. industrialchemicals.gov.au The assessment reports a NOAEL of 20 mg/kg bw/day for o-toluenesulfonamide (B73098) based on clinical signs of toxicity and effects in the liver and bladder in rats. industrialchemicals.gov.au This suggests that the ortho isomer may be a key driver of the observed toxicity in the mixture.

The potential for isomer-specific toxicity highlights the importance of:

Analytical methods capable of separating and quantifying individual isomers in migration studies.

Isomer-specific toxicological data to understand the unique hazard profile of each isomer.

Regulatory guidelines that can establish separate SMLs for each isomer if their toxicities differ significantly.

Currently, comprehensive, publicly available regulatory guidelines that are specifically tailored to the individual isomers of N-Ethyl-toluenesulfonamide in food contact materials appear to be limited. Regulatory assessments have often focused on the commercial mixtures that are in use. industrialchemicals.gov.auunit.no

Advanced Approaches to Assessing Environmental and Human Health Risks

Beyond the traditional toxicological and migration testing, advanced approaches are being developed and implemented to provide a more comprehensive assessment of the environmental and human health risks of substances like this compound.

Human Biomonitoring (HBM) is a powerful tool for assessing the internal exposure of a population to chemicals. foodmanufacturing.comnih.gov By measuring the concentration of a substance or its metabolites in human samples such as urine or blood, HBM provides an integrated measure of exposure from all sources, including food contact materials. foodmanufacturing.comepa.govnih.gov The European Human Biomonitoring Initiative (HBM4EU) has been instrumental in generating data on human exposure to various chemicals and deriving health-based guidance values. nih.gov While specific HBM data for this compound is not widely reported, the methodology offers a means to evaluate the effectiveness of regulatory measures and to identify potential sources of exposure. foodmanufacturing.comfoodnavigator.com

In Silico Models , such as Quantitative Structure-Activity Relationship (QSAR) models, are computational tools that can predict the toxicological properties and migration behavior of chemicals based on their molecular structure. nih.govepa.govwikipedia.orgnih.gov QSAR can be used to:

Predict the potential for genotoxicity or other adverse effects, helping to prioritize substances for further testing. epa.govnih.gov

Estimate migration levels from food contact materials, reducing the need for extensive experimental testing. foodpackagingforum.orgnih.gov

Assess the environmental fate and ecotoxicity of substances. oecd.orgrsc.org

Probabilistic Exposure Assessment moves beyond deterministic, worst-case exposure scenarios to provide a more realistic distribution of potential consumer exposures. nih.govuni-osnabrueck.deepa.govnih.govaltex.org This approach incorporates variability and uncertainty in factors such as food consumption patterns, concentration of the substance in food contact materials, and migration rates. uni-osnabrueck.deepa.govnih.gov The output is a distribution of exposure estimates, which allows for a more nuanced characterization of risk across a population. epa.gov

Environmental Risk Assessment (ERA) evaluates the potential adverse effects of a substance on the environment. For plasticizers used in food packaging, this involves assessing their fate and behavior in the environment after disposal of the packaging material. oecd.org Key aspects of an ERA include:

Persistence: The potential for the substance to remain in the environment. oecd.org

Bioaccumulation: The potential for the substance to accumulate in living organisms. oecd.org

Toxicity: The potential to cause harm to aquatic and terrestrial organisms. oecd.org

For p-toluenesulfonamide (B41071), environmental fate modeling suggests low environmental risk due to its use patterns and exposure levels, despite being classified as "not readily biodegradable". oecd.org

Emerging Research Frontiers and Future Directions

Development of Green Chemistry Synthetic Routes

The traditional synthesis of N-Ethyl-O-toluenesulfonamide typically involves the reaction of o,p-toluenesulfonyl chloride with ethylamine (B1201723). amebaownd.com While effective, this method is giving way to more environmentally benign approaches in line with the principles of green chemistry. Future research is focused on developing synthetic routes that reduce waste, eliminate hazardous substances, and improve energy efficiency.

Key areas of development include:

Eco-friendly Solvents: A significant shift is underway from using volatile and toxic organic solvents to more sustainable alternatives. Research into sulfonamide synthesis has shown promise with solvents like water, ethanol, and glycerol. rsc.org The use of ionic liquids, which are non-volatile and can often be recycled, also presents a promising avenue. nih.gov

Alternative Energy Sources: Microwave irradiation and ultrasound-assisted synthesis are being explored to accelerate reaction times and reduce energy consumption compared to conventional heating methods. nih.gov These techniques can lead to higher yields and cleaner reaction profiles.

Catalyst-Free and Efficient Catalysis: Efforts are being made to develop catalyst-free reactions or to use non-toxic, reusable catalysts. For instance, methods using neutral aluminum oxide (Al2O3) as a recyclable dehydrating agent are being investigated for the synthesis of related compounds, avoiding the need for harsh acidic conditions or catalysts. nih.gov

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, thereby minimizing waste. mlsu.ac.in This includes one-pot synthesis procedures where sequential reactions are carried out in the same vessel.

FeatureConventional SynthesisEmerging Green Routes
Solvents Often involves chlorinated organic solvents.Water, ethanol, glycerol, ionic liquids. rsc.orgnih.gov
Energy Relies on conventional heating, often for extended periods.Microwave irradiation, sonochemistry (ultrasound). nih.gov
Catalysts May use harsh or toxic catalysts.Catalyst-free systems or benign, reusable catalysts (e.g., Al2O3). nih.gov
Waste Can generate significant hazardous waste.Designed for high atom economy and minimal waste generation. mlsu.ac.in
Work-up Often requires extensive purification steps like chromatography.Simpler work-up procedures, such as filtration. rsc.org

Exploration in Novel Material Design and Integration

This compound is well-established as a plasticizer for various polymers, including polyamide and cellulose (B213188) resins, where it enhances flexibility and durability. guidechem.comchemicalbook.com It is also used in coatings and adhesives to improve adhesion. jinlichemical.com Emerging research seeks to leverage these properties for the creation of advanced materials with tailored functionalities.

Future research directions include:

Advanced Polymers and Composites: Beyond its role as a simple plasticizer, the compound could be integrated as a functional monomer in polymerization processes. This could lead to the development of new polymers with inherent properties such as improved thermal stability, specific solvent resistance, or enhanced mechanical strength. jinlichemical.com

Functional Coatings: Its compatibility with various resins makes it a candidate for developing "smart" coatings. guidechem.com Research could focus on integrating it into coatings that offer enhanced UV protection, anti-corrosion properties, or self-healing capabilities.

Biocompatible Materials: Its use in dental materials to improve resistance to oils and solvents provides a foundation for exploring its role in other biomedical applications. made-in-china.com Future work may involve designing and integrating it into new biocompatible composites for medical devices or drug-delivery systems, provided its toxicological profile is thoroughly understood. mdpi.com

Sustainable Materials: As a plasticizer for natural resins like shellac, it can contribute to the development of more sustainable and biodegradable materials, reducing reliance on petroleum-based plastics. made-in-china.com

Application AreaCurrent RoleFuture Exploration
Polymers Plasticizer for polyamides and cellulose resins. guidechem.comchemicalbook.comIntegration as a functional monomer for advanced polymers with tailored properties. jinlichemical.com
Coatings Component in adhesives and coatings to improve adhesion. jinlichemical.comDevelopment of smart coatings with enhanced durability, UV resistance, or self-healing features.
Biomaterials Used in dental materials for chemical resistance. made-in-china.comDesign of novel biocompatible composites for medical devices and controlled-release systems.
Sustainable Materials Plasticizer for natural resins like shellac. made-in-china.comFormulation of biodegradable materials and plastics to reduce environmental impact.

Integrated Omics Approaches for Comprehensive Biological Activity Profiling

While this compound has a history of industrial use, a deep understanding of its biological activity at the molecular level is still emerging. A mixture of N-ethyl-toluenesulfonamide isomers has been identified as cytotoxic to odontoblast-like cells in studies of dental biomaterials. mdpi.com To build a comprehensive biological profile, researchers are turning to integrated "omics" technologies.

Integrated omics combines multiple high-throughput techniques to provide a holistic, systems-biology view of how a compound interacts with a biological system. nih.gov

Transcriptomics: This approach would analyze how this compound affects the expression of all genes in a cell. It could reveal the specific cellular pathways that are activated or suppressed upon exposure, offering clues into its mechanism of action.

Proteomics: By studying the entire set of proteins in a cell, proteomics can identify which proteins are altered in abundance or modified following exposure to the compound. This can directly link the compound to changes in cellular functions, such as metabolism, signaling, or structural integrity.

Metabolomics: This technique profiles the small-molecule metabolites within a cell or biological system. It can provide a real-time snapshot of the physiological state and reveal metabolic disruptions caused by the compound, which is critical for understanding its toxicological effects. nih.gov

By integrating data from these omics layers, researchers can construct detailed models of the compound's biological impact, moving beyond simple toxicity assays to a mechanistic understanding of its effects. mdpi.com This comprehensive profiling is essential for future risk assessment and for exploring any potential therapeutic applications of its derivatives. amebaownd.comtaylorfrancis.com

Omics FieldFocus of StudyPotential Insights for this compound
Transcriptomics Gene expression (RNA)Identify gene networks and cellular pathways affected by the compound.
Proteomics Protein abundance and modificationsPinpoint specific proteins and signaling pathways directly impacted by exposure.
Metabolomics Metabolite profilesReveal disruptions in cellular metabolism and physiological state. nih.gov
Integrated Omics Holistic system-level analysisConstruct a comprehensive model of the compound's mechanism of action and biological activity. mdpi.com

Advanced Environmental Monitoring and Remediation Technologies

As with many industrial chemicals, the potential for environmental release of this compound necessitates the development of advanced monitoring and remediation strategies. While specific monitoring protocols for this compound are not widely established, methods used for related sulfonamides, such as Gas Chromatography-Mass Spectrometry (GC/MS), are applicable for its detection in environmental samples. env.go.jp

Future research is focused on proactive strategies for its removal from soil and water. Several advanced remediation technologies hold promise:

Bioremediation: This approach uses microorganisms to break down contaminants. Research could focus on identifying or engineering bacteria and fungi capable of metabolizing this compound into benign products. clu-in.org Biostimulation (adding nutrients to encourage native microbial activity) and bioaugmentation (introducing specialized microbes) are potential strategies. greener-h2020.eu

Phytoremediation: This technology uses plants to remove, degrade, or contain environmental contaminants. clu-in.org Screening for plant species that can absorb and metabolize the compound could lead to a cost-effective and aesthetically pleasing method for cleaning up contaminated sites. greener-h2020.eu

In Situ Chemical Oxidation (ISCO): ISCO involves injecting powerful oxidizing agents into the subsurface to destroy contaminants. This method is effective for a wide range of organic compounds and could be adapted to treat source zones with high concentrations of this compound. envirotecnics.com

Adsorption Technologies: Materials with high surface areas, such as activated carbon and novel nanomaterials, can effectively adsorb organic compounds from water. clu-in.org Developing specialized adsorbents with high affinity for this compound could be used in water treatment systems.

TechnologyMechanismApplicability for this compound
Bioremediation Microbial degradation of contaminants. clu-in.orgUse of specialized microorganisms to break down the compound in soil and groundwater.
Phytoremediation Use of plants to absorb and degrade pollutants. greener-h2020.euApplication of hyper-accumulating plants for in-situ soil and water cleanup.
Chemical Oxidation (ISCO) Destruction of contaminants via oxidizing agents. envirotecnics.comRapid treatment of highly contaminated areas (source zones).
Adsorption Binding of contaminants to a solid matrix (e.g., activated carbon). clu-in.orgWater purification and containment of contaminant plumes.

Refined Computational Models for Predicting Compound Behavior

Computational modeling is becoming an indispensable tool in chemical research, allowing for the prediction of a compound's properties and behavior without the need for extensive laboratory experiments. For this compound, refined computational models can provide critical insights into its physicochemical properties, environmental fate, and potential biological interactions.

Key modeling approaches for future research include:

Quantum Chemical Methods: Techniques like Density Functional Theory (DFT) can be used to calculate fundamental properties such as molecular structure, electronic distribution, and reactivity. These calculations can help predict how the compound will interact with other molecules, including biological targets or environmental matrices. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity or toxicity. By developing QSAR models for sulfonamides, the properties of new derivatives could be predicted, accelerating the design of safer and more effective materials.

Molecular Docking: This computational technique can predict how a molecule binds to a protein or other biological macromolecule. It could be used to investigate the mechanisms behind the observed cytotoxicity of this compound by identifying its potential molecular targets within the cell.

Kinetic and Fate Modeling: These models can predict the transformation and degradation pathways of the compound in various environmental conditions. For instance, modeling its reaction with hydroxyl radicals in sunlit waters can estimate its environmental persistence and identify potential breakdown products. nih.gov

Modeling ApproachPredictive CapabilityRelevance for this compound
Quantum Chemistry (DFT) Molecular structure, reactivity, electronic properties. mdpi.comPredicting chemical stability and interaction mechanisms.
QSAR Biological activity, toxicity based on chemical structure.Guiding the design of safer derivatives and assessing potential hazards.
Molecular Docking Binding affinity and interaction with biological targets.Elucidating the molecular basis of its biological effects (e.g., cytotoxicity).
Kinetic/Fate Modeling Environmental degradation pathways and persistence. nih.govPredicting environmental behavior and identifying transformation products.

Q & A

Basic Research Questions

Q. What synthetic pathways are effective for producing N-Ethyl-O-toluenesulfonamide, and how can reaction conditions be optimized?

  • Methodological Answer : this compound can be synthesized via nucleophilic substitution of p-toluenesulfonyl chloride with ethylamine. Key parameters include solvent choice (e.g., dichloromethane), temperature control (0–5°C to minimize side reactions), and stoichiometric ratios (1:1.2 molar ratio of sulfonyl chloride to amine). Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high purity (>98%) . Challenges include competing hydrolysis of sulfonyl chloride; inert atmospheres (N₂) mitigate this.

Q. How can spectroscopic techniques verify the structural integrity of this compound in polymer matrices?

  • Methodological Answer :

  • FTIR : Confirm sulfonamide S=O stretches (1150–1350 cm⁻¹) and N-H bending (1540–1650 cm⁻¹).
  • ¹H NMR : Aromatic protons (δ 7.2–7.8 ppm) and ethyl group signals (δ 1.2 ppm for CH₃, δ 3.4 ppm for CH₂ adjacent to N) validate substitution .
  • XRD : Crystallographic data (e.g., torsion angles like C4–C5–C6–C1 at 0.2°) confirm molecular conformation .

Q. What experimental designs assess the solubility and stability of this compound in aqueous systems?

  • Methodological Answer :

  • Solubility Testing : Use gravimetric analysis with controlled pH (4–10) and temperature (25–60°C).
  • Long-Term Stability : Store samples at 25°C/60% RH for 30 days, measuring mass loss and FTIR spectral shifts. Evidence shows solubility stabilization after 7 days in calcium-based sealers (e.g., 20/20 PT formulation) .

Advanced Research Questions

Q. How can statistical methods resolve contradictions in material properties of this compound composites?

  • Methodological Answer : Two-way ANOVA with Tukey’s post hoc test identifies significant differences in properties like setting time and solubility. For example, a study found 20/20 PT formulations reduced solubility by 12% vs. controls (p<0.05), attributed to crosslinking density. Replicate experiments (n=5) and outlier removal (Grubbs’ test) ensure reliability .

Q. What computational approaches predict intermolecular interactions of this compound in biological systems?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to model binding affinities with target proteins (e.g., bacterial enzymes).
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .
  • MD Simulations : Analyze stability in lipid bilayers (100 ns trajectories) to evaluate membrane permeability .

Q. How do crystallographic techniques address challenges in distinguishing ortho and para isomers of ethyl-toluenesulfonamide derivatives?

  • Methodological Answer :

  • X-ray Diffraction : Compare unit cell parameters (e.g., ortho isomer C9–C14 bond angles at 179.4° vs. para isomer’s linear symmetry) .
  • NOESY NMR : Detect spatial proximity between ethyl groups and adjacent substituents (e.g., ortho isomer shows cross-peaks between ethyl CH₃ and aromatic protons) .

Q. What protocols ensure accurate detection of this compound degradation products in environmental samples?

  • Methodological Answer :

  • HPLC-MS/MS : Use a C18 column (3.5 µm, 2.1 × 100 mm) with 0.1% formic acid in acetonitrile/water (gradient elution). Monitor fragments m/z 199 → 155 (parent ion) and m/z 141 (de-ethylated product) .
  • GC-ECD : Derivatize samples with BSTFA to enhance volatility; detect at 250°C with a 5% phenyl methyl siloxane column .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.